7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . The reaction conditions often involve moderate temperatures and the use of ethanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as manganese triflate and tert-butyl hydroperoxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is typically a ketone derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dihydropyrimidine ring allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Similar in structure but lacks the bromine atom and has different reactivity.
Imidazo[1,2-a]pyridines: These compounds share a fused bicyclic structure but differ in the heteroatoms present and their biological activities.
Uniqueness
7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for substitution reactions.
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
7-bromo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-2-1-3-5(4)9-7(12)10-6(3)11/h4H,1-2H2,(H2,9,10,11,12) |
InChI Key |
UDWQJAGTIOJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1Br)NC(=O)NC2=O |
Origin of Product |
United States |
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